molecular formula C15H14F3N B8487262 N-methyl-N-((4'-(trifluoromethyl)biphenyl-2-yl)methyl)amine

N-methyl-N-((4'-(trifluoromethyl)biphenyl-2-yl)methyl)amine

Cat. No.: B8487262
M. Wt: 265.27 g/mol
InChI Key: KWGRWVNNLWUQTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-((4'-(trifluoromethyl)biphenyl-2-yl)methyl)amine is a useful research compound. Its molecular formula is C15H14F3N and its molecular weight is 265.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H14F3N

Molecular Weight

265.27 g/mol

IUPAC Name

N-methyl-1-[2-[4-(trifluoromethyl)phenyl]phenyl]methanamine

InChI

InChI=1S/C15H14F3N/c1-19-10-12-4-2-3-5-14(12)11-6-8-13(9-7-11)15(16,17)18/h2-9,19H,10H2,1H3

InChI Key

KWGRWVNNLWUQTR-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC=CC=C1C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

At 0° C. a solution of 4′-(trifluoromethyl)biphenyl-2-carboxylic acid methylamide (8.50 g, 36.44 mmol) in THF (100 ml) was added to a suspension of sodium borohydride (2.8 g, 73.05 mmol) in THF (50 ml). The reaction mixture was stirred for 20 min at 0° C. A solution of iodine (7.70 g, 36.44 mmol) in THF (100 ml) was added dropwise. The reaction mixture was heated to reflux for 16 hours. It was cooled to 0° C. Methanol (200 ml) was added dropwise. The solvent was removed in vacuo. The residue was dissolved in tert-butyl methyl ether (150 ml) and a 20% aqueous solution of sodium hydroxide (150 ml). The phases were separated. The aqueous phase was extracted with tert-butyl methyl ether (2×80 ml). The combined organic layers were dried over magnesium sulphate. The solvent was removed in vacuo. The crude product was purified by flash chromatography on silica (400 g) using DCM/methanol/25% aqueous ammonia (100:10:1) as eluent, to give 2.35 g of N-methyl-N-((4′-(trifluoromethyl)biphenyl-2-yl)methyl)amine.
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
7.7 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three

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